(4-Amino-3-nitrophenyl)methanol
Overview
Description
The compound (4-Amino-3-nitrophenyl)methanol is a chemical species that can be inferred to have an aromatic ring with both amino and nitro substituents, as well as a methanol group. This structure suggests that the compound could exhibit interesting chemical and physical properties due to the presence of these functional groups.
Synthesis Analysis
Although the provided papers do not directly describe the synthesis of (4-Amino-3-nitrophenyl)methanol, they do provide insights into related compounds. For instance, the crystal structure of diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate is discussed, which includes a 4-nitroaniline moiety, similar to the nitro group in (4-Amino-3-nitrophenyl)methanol . This suggests that the synthesis of related compounds involves the formation of bonds between nitrogen and other elements, such as phosphorus, and could potentially be adapted for the synthesis of (4-Amino-3-nitrophenyl)methanol.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in the first paper, shows that the 4-nitroaniline and 2-hydroxyphenyl groups are not coplanar, forming a significant dihedral angle . This indicates that (4-Amino-3-nitrophenyl)methanol may also exhibit a non-planar structure, which could influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The polarographic reduction of 4-nitrodiphenylamine (DPA) in methanol-water mixtures is closely related to the chemical behavior that (4-Amino-3-nitrophenyl)methanol might exhibit . The reduction of the nitro group to an amino group involves a six-electron process, leading to the formation of 4-amino DPA . This suggests that (4-Amino-3-nitrophenyl)methanol could undergo similar reduction reactions, potentially forming 4-aminophenol derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Amino-3-nitrophenyl)methanol can be hypothesized based on the properties of similar compounds. For example, the presence of hydrogen bonding in the crystal structure of related compounds suggests that (4-Amino-3-nitrophenyl)methanol could also engage in hydrogen bonding due to its hydroxyl and amino groups . This could affect its solubility in various solvents and its melting point. The polarographic behavior of related nitro compounds in methanol-water mixtures indicates that (4-Amino-3-nitrophenyl)methanol might also be reducible in such solvents, which could be relevant for its electrochemical applications .
Scientific Research Applications
Polarographic Analysis
- Polarography of Nitrodiphenylamine : Research by Varkey, Venkatachalam, and Kalidas (1978) explored the polarographic reduction of 4-nitro DPA in methanol-water mixtures. They observed a single wave in the reduction process, indicating that 4-amino DPA is the final product. This study suggests a potential application of (4-Amino-3-nitrophenyl)methanol in electroanalytical chemistry (Varkey et al., 1978).
Chemical Derivatization
- Chiral Derivatizing Agent Development : Péter, Péter, and Fülöp (1999) developed a chiral derivatizing agent using a compound similar to (4-Amino-3-nitrophenyl)methanol for resolving compounds with an amino group. This application highlights its use in stereochemical analysis (Péter et al., 1999).
Organic Synthesis
- Reductive Monoalkylation : Sydnes, Kuse, and Isobe (2008) investigated the reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, which is relevant to (4-Amino-3-nitrophenyl)methanol, in ethanol and methanol. This research shows its potential in synthesizing secondary amines and organic compounds (Sydnes et al., 2008).
Photochemical Studies
- Solid-State Photoreaction : Meng, Du, Xiong, Wang, Wang, Koshima, and Matsuura (1994) studied the solid-state photoreaction of nitrobenzaldehydes with indole, forming compounds related to (4-Amino-3-nitrophenyl)methanol. This work could be relevant in photochemistry and material science applications (Meng et al., 1994).
Safety And Hazards
Future Directions
The future directions in the research of “(4-Amino-3-nitrophenyl)methanol” and related compounds could involve exploring their potential applications in various fields such as proteomics research , and further investigating the effects of solvent properties on reaction kinetics for optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NP reduction .
properties
IUPAC Name |
(4-amino-3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROYHPRNGLSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512593 | |
Record name | (4-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-nitrophenyl)methanol | |
CAS RN |
63189-97-9 | |
Record name | (4-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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